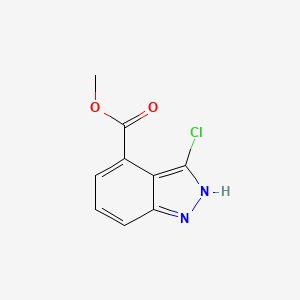![molecular formula C7H3Cl2N3 B13668982 4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)
4,8-Dichloropyrido[4,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dichloropyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3Cl2N3. It belongs to the pyridopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
The synthesis of 4,8-Dichloropyrido[4,3-d]pyrimidine typically involves the reaction of pyridine derivatives with chlorinating agents. One common method includes the cyclization of 2,6-dichloropyridine with formamide under high-temperature conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反应分析
4,8-Dichloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include chlorinating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4,8-Dichloropyrido[4,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to act as an antagonist for certain receptors, such as the human chemokine receptor CXCR2.
Biological Studies: The compound is used in studies related to inflammation, autoimmune diseases, and cancer due to its role in modulating immune responses.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
作用机制
The mechanism of action of 4,8-Dichloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby modulating immune responses . This interaction can lead to reduced inflammation and potentially inhibit cancer cell proliferation.
相似化合物的比较
4,8-Dichloropyrido[4,3-d]pyrimidine can be compared with other pyridopyrimidine derivatives, such as:
4,6-Disubstituted Pyrido[3,2-d]pyrimidines: These compounds also exhibit biological activities but may have different receptor targets and therapeutic applications.
Pyridazines and Pyridazinones: These compounds share a similar heterocyclic structure but differ in their nitrogen atom positions and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity as a CXCR2 antagonist, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C7H3Cl2N3 |
|---|---|
分子量 |
200.02 g/mol |
IUPAC 名称 |
4,8-dichloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3Cl2N3/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H |
InChI 键 |
GMDZTZMKBPAEDZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C=N1)Cl)N=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


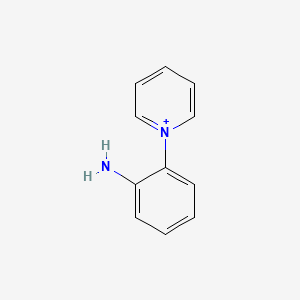
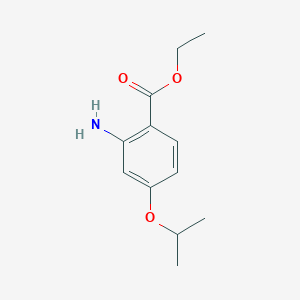
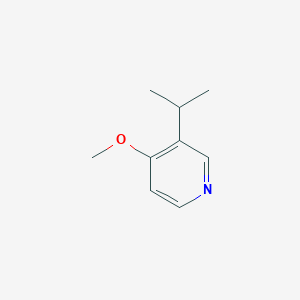

![4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile](/img/structure/B13668922.png)
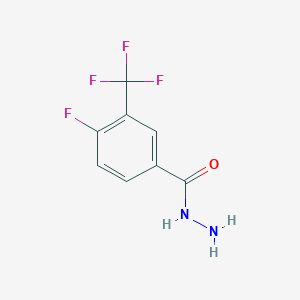

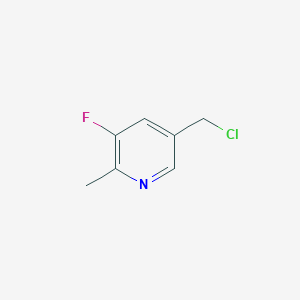
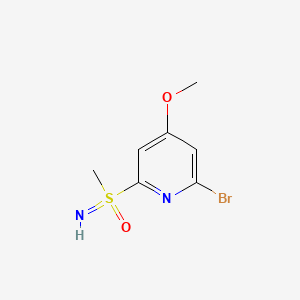
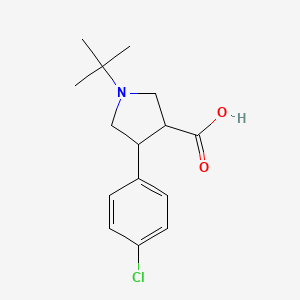

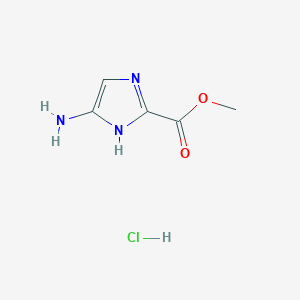
![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)
